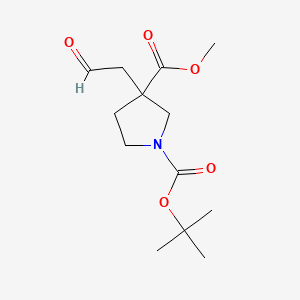![molecular formula C7H3ClN3NaO2 B13907224 Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-B]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps:
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often facilitated by the presence of a nitro group.
Reduction: The nitro group is reduced to form the desired 2,3-diaminopyridine derivative.
Industrial Production Methods: Industrial production of imidazo[4,5-B]pyridine derivatives may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents mentioned earlier.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the compound.
Common Reagents and Conditions:
Oxidation: 3-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Hydrogen with palladium on carbon, Raney nickel, or sodium bisulfite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structural resemblance to purines makes it a potential candidate for drug development, particularly as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Biological Research: Imidazo[4,5-B]pyridine derivatives have shown activity against various biological targets, including enzymes involved in carbohydrate metabolism and components of the immune system.
Industrial Applications: The compound can be used in the synthesis of functional materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 . This pathway is crucial for regulating immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-C]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-A]pyridine: Another isomer with different biological activities and applications.
Uniqueness: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a sodium salt, which can influence its solubility and reactivity compared to other imidazopyridine derivatives .
Eigenschaften
Molekularformel |
C7H3ClN3NaO2 |
|---|---|
Molekulargewicht |
219.56 g/mol |
IUPAC-Name |
sodium;5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13;/h1-2H,(H,12,13)(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KEULGHFQPBWSEI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC2=C1NC(=N2)C(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


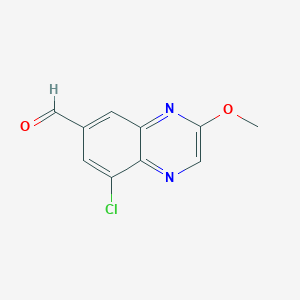
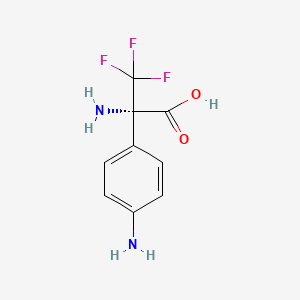


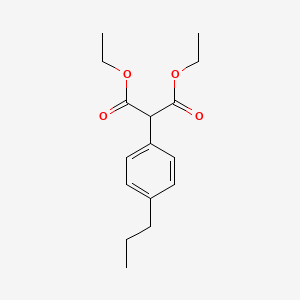
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
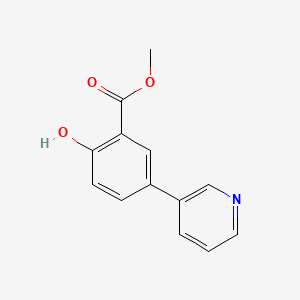
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
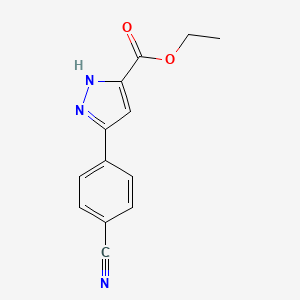
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)



